6-Fluoro-L-Tryptophan

Overview

Description

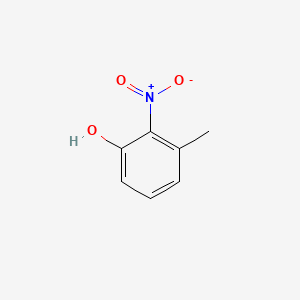

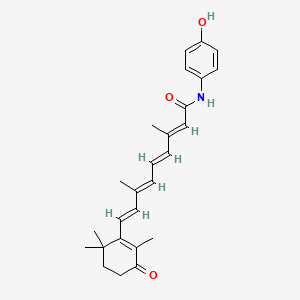

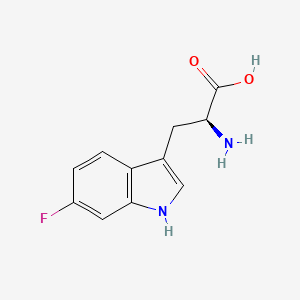

6-Fluoro-L-Tryptophan, also known as 6-Fluorotryptophan, is a derivative of the essential amino acid tryptophan . It has a molecular formula of C11H11FN2O2 . It is used as a serotonin (5-HT) synthesis inhibitor and is metabolized in the brain. It may be useful for tracing neuronal serotoninergic pools .

Molecular Structure Analysis

The molecular weight of 6-Fluoro-L-Tryptophan is 222.2156 . The IUPAC Standard InChI is InChI=1S/C11H11FN2O2/c12-7-1-2-8-6 (3-9 (13)11 (15)16)5-14-10 (8)4-7/h1-2,4-5,9,14H,3,13H2, (H,15,16) .Physical And Chemical Properties Analysis

6-Fluoro-L-Tryptophan has a density of 1.4±0.1 g/cm3, a boiling point of 450.7±45.0 °C at 760 mmHg, and a flash point of 226.4±28.7 °C . It has 4 H bond acceptors, 4 H bond donors, and 3 freely rotating bonds .Scientific Research Applications

Specific Scientific Field

This application falls under the field of Nuclear Medicine and Neurology .

Summary of the Application

The neurotracer 6-[18F]FDOPA, a derivative of 6-Fluoro-L-Tryptophan, has been a powerful tool in PET imaging of neuropsychiatric diseases, movement disorders, and brain malignancies . It has also demonstrated good results in the diagnosis of other malignancies such as neuroendocrine tumors, pheochromocytoma, or pancreatic adenocarcinoma .

Methods of Application or Experimental Procedures

The no-carrier-added nucleophilic 18F-fluorination process has gained increasing attention due to the high molar activities obtained . Automation of the synthetic processes is crucial for routine clinical use and compliance with GMP requirements .

Results or Outcomes

The radiochemical yield remains low (17–30%) . Nevertheless, the complexity of the synthesis makes the production challenging, increasing the chance of failure in routine production .

Tracing Neuronal Serotoninergic Pools

Specific Scientific Field

This application falls under the field of Neuroscience .

Summary of the Application

6-Fluoro-DL-tryptophan (6-F-TRP), a serotonin (5-HT) synthesis inhibitor, is metabolized in the brain and may be useful for tracing neuronal serotoninergic pools .

Methods of Application or Experimental Procedures

6-F-TRP is used as a competitive inhibitor of tryptophan binding to albumin and passage through the blood-brain barrier (BBB) .

Genetic Encoding for Site-Specific Detection of Conformational Heterogeneity in Proteins

Specific Scientific Field

This application falls under the field of Biochemistry and Molecular Biology .

Summary of the Application

6-Fluoro-L-Tryptophan (6FTrp) and 7-Fluoro-L-Tryptophan (7FTrp) are used for the in vivo incorporation into proteins in E. coli . This is done for the site-specific detection of conformational heterogeneity in proteins by NMR spectroscopy .

Methods of Application or Experimental Procedures

The tRNA synthetase/tRNA pair is used for the in vivo incorporation of 6-Fluoro-L-Tryptophan (6FTrp) and 7-Fluoro-L-Tryptophan (7FTrp) into proteins in E. coli in response to the amber (TAG) codon .

Imaging Tryptophan Uptake and Metabolism

Specific Scientific Field

This application falls under the field of Molecular Imaging and Biology .

Summary of the Application

Fluorine-18-labeled tryptophan derivative PET radiotracers, which include 6-Fluoro-L-Tryptophan, are used for imaging tryptophan uptake and metabolism . This plays a key role in multiple disease processes including cancer .

Synthesis of No-Carrier-Added 6-[18F]Fluoro-L-Tryptophan

Specific Scientific Field

This application falls under the field of Radiochemistry .

Summary of the Application

Based on Cu-mediated radiofluorination, a two-step synthesis of no-carrier-added (n.c.a.) 6-[18F]fluoro-l-tryptophan was developed . This method allowed access to radiofluorinated tryptophan derivatives in high radiochemical yields and opens new ways to provide radiofluorinated amino acids .

Methods of Application or Experimental Procedures

The two-step synthesis of no-carrier-added (n.c.a.) 6-[18F]fluoro-l-tryptophan was developed based on Cu-mediated radiofluorination .

Results or Outcomes

6-[18F]Fluoro-l-tryptophan was synthesized with an overall radiochemical yield of 16 ± 4% within 110 min and a specific activity of 280 GBq µmol–1 .

Automated Synthesis of 6-[18F]Fluoro-L-DOPA

Specific Scientific Field

This application falls under the field of Radiochemistry and Nuclear Medicine .

Summary of the Application

The neurotracer 6-[18F]FDOPA, a derivative of 6-Fluoro-L-Tryptophan, has been a powerful tool in PET imaging of neuropsychiatric diseases, movement disorders, and brain malignancies . The multiple clinical applications of this tracer fostered a very strong interest in the development of new and improved methods for its radiosynthesis .

Methods of Application or Experimental Procedures

The no-carrier-added nucleophilic 18F-fluorination process has gained increasing attention, in recent years, due to the high molar activities obtained, when compared with the other methods .

Results or Outcomes

The radiochemical yield remains low (17–30%) . Nevertheless, the complexity of the synthesis makes the production challenging, increasing the chance of failure in routine production .

Safety And Hazards

properties

IUPAC Name |

(2S)-2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEXGEAJNZRQEH-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1F)NC=C2C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-L-Tryptophan | |

CAS RN |

19310-00-0 | |

| Record name | 6-Fluorotryptophan, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019310000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-FLUOROTRYPTOPHAN, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB5L1P9TZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B1664599.png)